Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702115
InChI: InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6-11-10(13(2)3)12-9(7)15/h6H,4-5H2,1-3H3,(H,11,12,15)
SMILES:
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

CAS No.:

Cat. No.: VC17702115

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate -

Specification

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
IUPAC Name ethyl 2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate
Standard InChI InChI=1S/C10H15N3O3/c1-4-16-8(14)5-7-6-11-10(13(2)3)12-9(7)15/h6H,4-5H2,1-3H3,(H,11,12,15)
Standard InChI Key KGXIUXFINCXHBZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CN=C(NC1=O)N(C)C

Introduction

Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a chemical compound with the molecular formula C10H15N3O3. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a dimethylamino group attached to a dihydropyrimidinone ring, which is linked to an ethyl acetate moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis Methods

The synthesis of Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of dimethylamine with ethyl acetoacetate or similar precursors. The reaction is often facilitated by a base such as sodium ethoxide, which promotes the formation of the dihydropyrimidinone ring through cyclization. Heating the mixture encourages the cyclization process, ultimately yielding the desired product.

Biological Activities and Applications

While specific biological activities of Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate are not detailed in the available literature, compounds within the dihydropyrimidine class are known for their antimicrobial, anticancer, and other pharmacological properties. The presence of a dimethylamino group and a dihydropyrimidinone ring suggests potential interactions with biological receptors and involvement in various biochemical pathways.

Related Compounds and Their Activities

Several compounds related to Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate exhibit notable biological activities:

CompoundMolecular FormulaUnique FeaturesBiological Activities
Ethyl 2-[2-(dimethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetateC11H17N3O3Dimethylamino, methyl groupAntimicrobial, anticancer
Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetateC9H13N3O3Dimethylamino, dihydropyrimidinonePotential medicinal applications

Note:

Due to the limitations in available reliable sources, some information could not be verified or detailed further. Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate's properties and activities are inferred based on its structural similarities to other dihydropyrimidine compounds.

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